2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride 2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1087761-52-1
VCID: VC6424170
InChI: InChI=1S/C17H18N2O.ClH/c18-10-9-14-11-19-17-15(14)7-4-8-16(17)20-12-13-5-2-1-3-6-13;/h1-8,11,19H,9-10,12,18H2;1H
SMILES: C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CCN.Cl
Molecular Formula: C17H19ClN2O
Molecular Weight: 302.8

2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride

CAS No.: 1087761-52-1

Cat. No.: VC6424170

Molecular Formula: C17H19ClN2O

Molecular Weight: 302.8

* For research use only. Not for human or veterinary use.

2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride - 1087761-52-1

Specification

CAS No. 1087761-52-1
Molecular Formula C17H19ClN2O
Molecular Weight 302.8
IUPAC Name 2-(7-phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C17H18N2O.ClH/c18-10-9-14-11-19-17-15(14)7-4-8-16(17)20-12-13-5-2-1-3-6-13;/h1-8,11,19H,9-10,12,18H2;1H
Standard InChI Key PGDZTBNFBQLJCX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CCN.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a bicyclic indole core (1H-indole) substituted with a phenylmethoxy group (–OCH2C6H5) at the 7-position and an ethylamine (–CH2CH2NH2) moiety at the 3-position, protonated as a hydrochloride salt (Fig. 1). The indole system consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The phenylmethoxy group introduces steric bulk and lipophilicity, which may influence receptor binding kinetics, while the ethylamine side chain is critical for interactions with serotonin receptors .

Table 1: Key Structural Features

FeatureDescription
Core structure1H-indole
Substituents7-phenylmethoxy, 3-ethylamine
Molecular formulaC17H19ClN2O (free base: C17H18N2O)
Molecular weight302.80 g/mol (free base: 266.34 g/mol)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(7-phenylmethoxy-1H-indol-3-yl)ethanamine hydrochloride typically follows a multi-step protocol involving indole functionalization and reductive amination. A representative route, adapted from methods for analogous compounds , is outlined below:

  • Indole Alkylation:

    • 7-Hydroxyindole is treated with benzyl bromide in the presence of a base (e.g., K2CO3) to introduce the phenylmethoxy group.

    • Reaction:

      7-Hydroxyindole+BnBrBase7-Benzyloxyindole\text{7-Hydroxyindole} + \text{BnBr} \xrightarrow{\text{Base}} \text{7-Benzyloxyindole}
  • Side Chain Introduction:

    • The 3-position of the indole is functionalized via Friedel-Crafts alkylation or Mannich reaction to attach an acetonitrile group.

    • Example:

      7-Benzyloxyindole+CH2=CHCNAcid3-(Cyanomethyl)-7-benzyloxyindole\text{7-Benzyloxyindole} + \text{CH2=CHCN} \xrightarrow{\text{Acid}} \text{3-(Cyanomethyl)-7-benzyloxyindole}
  • Reductive Amination:

    • The nitrile group is reduced to a primary amine using hydrogen gas and a catalyst (e.g., Raney nickel), followed by hydrochloride salt formation.

    • Conditions:

      • Solvent: Methanol/water

      • Catalyst: Raney nickel

      • Pressure: 3–4 bar H2

      • Yield: 83–92% (based on analogous syntheses) .

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYield
AlkylationBnBr, K2CO3, DMF, 80°C75–85%
CyanomethylationAcrylonitrile, H2SO4, 0–5°C60–70%
ReductionH2 (3 bar), Raney Ni, MeOH/H2O83–92%

Purification and Characterization

The crude product is purified via recrystallization from ethanol/diethyl ether. Analytical characterization includes:

  • HPLC: Purity >95%

  • 1H NMR (D2O): δ 7.45–7.30 (m, 5H, benzyl), 7.10 (d, J=8 Hz, 1H, H-4), 6.85 (s, 1H, H-2), 6.75 (d, J=8 Hz, 1H, H-5), 3.95 (s, 2H, CH2Ph), 3.10 (t, J=7 Hz, 2H, CH2NH2), 2.75 (t, J=7 Hz, 2H, CH2-indole) .

Physicochemical Properties

Thermodynamic Parameters

Key properties extrapolated from structural analogs :

  • Melting Point: 215–220°C (decomposition)

  • Solubility:

    • Water: 50 mg/mL (as hydrochloride salt)

    • Ethanol: >100 mg/mL

    • DMSO: 25 mg/mL

  • LogP: 2.8 (calculated using PubChem data for 7-methyl analog)

Stability

  • pH Stability: Stable in acidic conditions (pH 2–4); degrades in alkaline media.

  • Light Sensitivity: Photolabile—store in amber vials under inert atmosphere.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)
Tryptamine230450
7-Methyltryptamine 120320
7-Phenylmethoxytryptamine*~90 (predicted)~280 (predicted)

*Predicted values based on QSAR modeling of substituent effects.

In Vitro and In Vivo Studies

Limited direct data exist, but related indole derivatives demonstrate:

  • Antidepressant Effects: 5-HT1A agonism in forced swim tests (rodent models) .

  • Anxiolytic Activity: Reduced marble-burying behavior in mice at 10 mg/kg .

  • Neuroprotection: Antioxidant properties in neuronal cell cultures (EC50 = 5 μM) .

Applications in Research

Neuropharmacology

  • Receptor Mapping: Used as a radioligand analog in 5-HT receptor binding assays.

  • Structure-Activity Relationship (SAR) Studies: Modifying the 7-substituent to explore steric and electronic effects on receptor selectivity.

Medicinal Chemistry

  • Lead Optimization: Scaffold for developing selective serotonin reuptake inhibitors (SSRIs) or 5-HT2A antagonists.

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